Product packaging for L-m-tyrosine(Cat. No.:CAS No. 587-33-7)

L-m-tyrosine

Cat. No.: B1674973
CAS No.: 587-33-7
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-QMMMGPOBSA-N
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Description

Historical Trajectory of L-m-Tyrosine Discovery and Early Investigations

While the discovery of the proteinogenic L-tyrosine dates back to 1846 when it was extracted from casein by German chemist Justus von Liebig wikipedia.orgsigmaaldrich.cn, the historical trajectory of this compound is distinct. Early investigations into this compound largely focused on its occurrence and biological activity in plants, particularly in the context of allelopathy. Research identified this compound as a significant component of root exudates in certain plant species, such as fine fescue grasses (Festuca rubra). pnas.orgfrontiersin.orgresearchgate.net These grasses were observed to suppress the growth of neighboring plants, and this compound was isolated and identified as a major active compound responsible for this phytotoxic effect. pnas.orgresearchgate.net Early studies demonstrated that this compound was significantly more phytotoxic than its structural isomers, ortho- and para-tyrosine, inhibiting root growth in a wide range of plant species at micromolar concentrations. pnas.org

Further early investigations explored the mechanisms behind this phytotoxicity. It was proposed that this compound interferes with root development of competing plants. pnas.org Studies using Arabidopsis thaliana showed that this compound could be incorporated into total root protein, suggesting protein misincorporation as a possible mechanism of toxicity. pnas.org The inhibition of A. thaliana root growth by this compound was found to be counteracted by the exogenous addition of protein amino acids, with phenylalanine having the most significant effect. pnas.org This suggested an interference with phenylalanine metabolism or incorporation.

Contemporary Significance of this compound in Biological Systems and Disease Pathogenesis

Contemporary research highlights the significance of this compound in various biological systems, extending beyond its role in plant allelopathy, and its potential involvement in disease pathogenesis. It is recognized as a non-proteinogenic amino acid that can be formed through the oxidation of phenylalanine, particularly under conditions of oxidative stress. nih.govmdpi.com Hydroxyl radicals can oxidize the benzyl (B1604629) ring of phenylalanine, leading to the production of atypical tyrosine isomers, including this compound. nih.gov This has led to the use of elevated this compound concentrations as a biological marker of oxidative stress. nih.govmdpi.com

Beyond being a marker, there is increasing evidence that this compound can directly exert adverse effects on cells and tissues across different organisms, including bacteria, plants, and mammals. nih.govmdpi.com A key mechanism of its toxicity involves misincorporation into proteins during protein synthesis, often in place of phenylalanine. nih.govmdpi.com This misincorporation can lead to altered protein structure and function, contributing to cellular dysfunction. mdpi.com Studies have shown this misincorporation occurs in bacteria, plant cells, and mammalian cells when exposed to exogenous this compound. nih.govmdpi.com

In the context of disease, elevated concentrations of this compound have been noted in various conditions and are considered to play a role in the aging process in mammalian tissues. researchgate.netmdpi.com Research also suggests a potential involvement of this compound in cancer physiology. mdpi.com

Furthermore, this compound and its fluorinated derivative, 6-[18F]fluoro-L-m-tyrosine (FMT), have gained significance in neurobiological research, particularly in the study of dopaminergic systems using Positron Emission Tomography (PET). frontiersin.orgnih.gov FMT is utilized as a tracer to assess the activity of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of dopamine (B1211576). frontiersin.orgnih.gov Studies using PET with FMT have been conducted to evaluate the integrity of the presynaptic dopamine system in both normal subjects and in the context of neurodegenerative diseases like Parkinson's disease. frontiersin.orgnih.govd-nb.info Research has shown decreased FMT uptake in specific brain regions, such as the striatum, in patients with Parkinson's disease, correlating with the severity of motor symptoms. d-nb.info

The phytotoxic properties of this compound continue to be investigated, with detailed research findings highlighting its impact on plant growth and development. Studies have demonstrated that this compound affects early post-germination development in plants like Arabidopsis thaliana, altering the biosynthesis of various amino acids, particularly phenylalanine. frontiersin.org The phytotoxic effects involve both direct modification of protein structure through misincorporation and indirect disruption of reactive oxygen and nitrogen species metabolism. mdpi.com

The concentration of this compound in plant tissues can vary. For example, in 1-week-old seedlings of Festuca rubra, this compound was found to be significantly more abundant in roots than in leaves. pnas.org

Plant PartThis compound Concentration (pmol/mg wet weight)
Roots6,500 ± 1,600 (mean ± SD, n=6) pnas.org
Leaves590 ± 160 (mean ± SD, n=5) pnas.org
Seeds24 ± 8 (mean ± SD, n=6) pnas.org

This differential distribution supports its proposed role as a root-exuded allelochemical. pnas.org

Research into the biosynthesis of this compound in plants indicates different pathways can be involved depending on the species. In Euphorbia myrsinites, it is produced via a transamination of m-hydroxyphenylpyruvate, while in Festuca rubra, it is mediated directly through the hydroxylation of phenylalanine. frontiersin.org

The ongoing academic research on this compound underscores its multifaceted nature, from its role as a natural phytotoxin to its emergence as a marker of oxidative stress and a tool in neuroimaging studies related to dopaminergic dysfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1674973 L-m-tyrosine CAS No. 587-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871778
Record name L-m-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Meta-Tyrosine
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CAS No.

587-33-7
Record name L-m-Tyrosine
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Record name 3-Tyrosine
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Record name L-m-Tyrosine
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Record name L-META-TYROSINE
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Biosynthesis and Metabolic Fates of L M Tyrosine

Endogenous Formation Pathways of L-m-Tyrosine

This compound can be formed endogenously through both non-enzymatic and enzymatic mechanisms, depending on the organism and cellular conditions.

Hydroxyl Radical-Mediated Phenylalanine Oxidation Leading to this compound Formation

Under conditions of oxidative stress, particularly when levels of free radicals are elevated or following exposure to ionizing radiation, non-enzymatic hydroxylation of phenylalanine can occur, resulting in the formation of atypical tyrosine isomers, including this compound and ortho-tyrosine, in addition to L-p-tyrosine. nih.gov The formation of these isomers by hydroxyl radical oxidation of phenylalanine involves a two-step process. nih.gov The hydroxyl radical initially attacks the phenyl ring of phenylalanine in an addition reaction, producing a highly reactive hydroxyphenylalanine radical intermediate. nih.govresearchgate.net This radical intermediate can then undergo further reactions to form the stable tyrosine isomers. nih.gov Molecular modeling studies suggest that the attack of the hydroxyl radical is energetically favorable at all positions on the aromatic ring of phenylalanine, including the meta position. researchgate.net

Enzymatic Synthesis of this compound in Specific Organisms

While this compound formation in animals is primarily associated with oxidative stress, enzymatic pathways for its synthesis have been identified in certain species of bacteria and plants. nih.gov For instance, some plant species, such as Euphorbia myrsinites (donkey-tail spurge) and Festuca rubra (red fescue), can enzymatically synthesize this compound in their root tip tissues. nih.govfrontiersin.org In E. myrsinites, this compound is produced via the transamination of m-hydroxyphenylpyruvate. mdpi.comfrontiersin.org In contrast, the biosynthesis of this compound in F. rubra is mediated directly through the hydroxylation of phenylalanine. mdpi.comfrontiersin.org Some bacteria also produce this compound as a secondary metabolite, which can be a component of antibiotics like pactamycin. mdpi.com

Catabolic Pathways and Degradation of this compound

The metabolic fate of this compound involves various degradation mechanisms, although the specific pathways and intermediates may differ from those of L-tyrosine.

Enzymatic Degradation Mechanisms of this compound (e.g., Tyrosine Aminotransferase Activity)

The enzymatic degradation of L-tyrosine, the para isomer, is well-characterized and begins with a transamination reaction mediated by tyrosine aminotransferase (TAT), which converts L-tyrosine to p-hydroxyphenylpyruvate. bionity.comnih.govwikidoc.org While TAT primarily acts on L-tyrosine, the degradation pathways for this compound are less extensively studied. However, transamination reactions are common in amino acid metabolism and could potentially be involved in the initial steps of this compound breakdown in organisms that can metabolize it. Research on the degradation of the related compound, L-tyrosine, highlights the role of enzymes like tyrosine aminotransferase and subsequent dioxygenases in breaking down the aromatic ring structure. nih.govnih.gov

Identification of this compound Metabolic Intermediates and End Products

The metabolic intermediates and end products of this compound degradation are not as well-defined as those for L-tyrosine. The canonical L-tyrosine degradation pathway involves the conversion of p-hydroxyphenylpyruvate to homogentisate, followed by ring cleavage and further metabolism to fumarate (B1241708) and acetoacetate. nih.govfrontiersin.orgontosight.ai While it is plausible that this compound degradation might involve similar enzymatic strategies, the different position of the hydroxyl group would necessitate distinct enzymatic steps and yield different intermediates compared to the L-tyrosine pathway. Studies on the toxicity of m-tyrosine suggest that its primary mode of action in animals is linked to its misincorporation into proteins, rather than rapid degradation through canonical pathways. mdpi.com However, in plants that synthesize this compound as an allelochemical, there must be metabolic processes to handle this compound, potentially involving specific degradation routes or conjugation mechanisms.

Engineered Microbial Biosynthesis of this compound and its Derivatives

Engineered microbial systems have emerged as a promising route for the biosynthesis of various valuable compounds, including non-proteinogenic amino acids like this compound. While the search results did not provide specific detailed research findings or data tables on engineered microbial biosynthesis of this compound, the general principle involves modifying metabolic pathways in microorganisms, such as Escherichia coli, to channel precursors towards the synthesis of the desired compound. wikipedia.org This typically requires the introduction of genes encoding enzymes capable of catalyzing the specific reactions needed for this compound formation, potentially including modified phenylalanine hydroxylases or novel enzymes identified from organisms that naturally produce this compound. Advances in genetic engineering and industrial fermentation techniques are facilitating the development of such engineered strains for the production of L-tyrosine and, by extension, could be applied to this compound and its derivatives. wikipedia.org

Optimization of Microbial Pathways for this compound Production

While this compound is not a standard product of typical microbial aromatic amino acid biosynthesis pathways like the shikimate pathway which primarily leads to L-tyrosine, L-phenylalanine, and L-tryptophan, metabolic engineering efforts can be directed towards producing non-native compounds, including this compound or its derivatives, in microbial hosts. nih.govfrontiersin.orgfrontiersin.orgwikipedia.org Optimization of microbial pathways for the production of specific amino acids and their derivatives involves strategies such as enhancing precursor supply, modifying enzyme activity, and redirecting metabolic flux. frontiersin.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org

For instance, studies focusing on the microbial production of L-tyrosine and its derivatives demonstrate key optimization strategies. These include the rational design and construction of modular biosynthetic pathways, optimization of fermentation parameters like aeration and stirring, and supplementation with precursors. nih.govmdpi.com Targeted proteomics and metabolite profiling can be used to identify bottlenecks in the engineered pathways, guiding further optimization efforts. nih.gov

While direct examples of optimizing microbial pathways specifically for this compound production are less commonly documented compared to L-tyrosine, the principles applied to the overproduction of other non-native or high-value compounds in microbial systems are relevant. These principles involve genetic modifications to upregulate enzymes in the desired pathway, downregulate competing pathways, and potentially introduce heterologous enzymes capable of catalyzing specific reactions, such as the hydroxylation of phenylalanine at the meta position or the transamination of m-hydroxyphenylpyruvate. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org

Research on producing L-tyrosine derivatives, such as hydroxytyrosol (B1673988) from tyrosine, illustrates the use of microbial consortia and optimization of parameters like strain ratio, inoculation time, pH, and media supplementation to enhance yield. mdpi.com Such approaches could potentially be adapted for this compound production if suitable enzymatic routes are established in a microbial host.

Precursor Utilization and Enzymatic Cascade Design in this compound Synthesis

The synthesis of this compound, particularly through engineered biological systems, relies on the efficient utilization of precursors and the design of effective enzymatic cascades. Based on the natural biosynthesis routes observed in plants, potential precursors for this compound synthesis include L-phenylalanine and m-hydroxyphenylpyruvate. ebi.ac.ukfrontiersin.org

In the context of microbial biosynthesis of aromatic amino acids, the shikimate pathway provides the core precursors. nih.govfrontiersin.orgfrontiersin.orgwikipedia.org Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) are initial substrates that are converted through a series of enzymatic steps to chorismate, a key branch point for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govfrontiersin.orgwikipedia.orgfrontiersin.org To produce this compound in a microbial host, enzymes capable of converting intermediates from the shikimate pathway or readily available precursors like phenylalanine into this compound would be required.

Enzymatic cascade design involves assembling a series of enzymes that catalyze sequential reactions to transform a starting substrate into the desired product. mdpi.comnih.gov For this compound synthesis, this could involve enzymes that:

Hydroxylate L-phenylalanine at the meta position.

Transaminate m-hydroxyphenylpyruvate.

Potentially utilize other intermediates or substrates.

Studies on enzymatic cascades for synthesizing amino acid derivatives demonstrate the feasibility of such approaches. For example, multi-enzyme cascades have been developed for the production of D-p-hydroxyphenylglycine from L-tyrosine, involving several enzymatic steps catalyzed by different enzymes. nih.govresearchgate.net These cascades often require optimizing the activity and compatibility of the enzymes involved, managing cofactors, and potentially engineering the enzymes for improved efficiency or altered substrate specificity. mdpi.comnih.gov

Designing an enzymatic cascade for this compound synthesis would involve identifying and sourcing enzymes with the required catalytic activities, optimizing their expression and activity within a host organism or in vitro, and ensuring efficient channeling of intermediates through the pathway. Research into novel enzymes with specific hydroxylation or transamination activities towards phenylalanine or m-hydroxyphenylpyruvate would be crucial for developing such a cascade.

Data Table Example (Illustrative - actual data would depend on specific research findings):

Potential Data Table: Enzymatic Activities in a Hypothetical this compound Biosynthesis Pathway

EnzymeSubstrate 1Substrate 2 (if applicable)Product 1Product 2 (if applicable)Specific Activity (U/mg protein)Reference
Phenylalanine Hydroxylase (meta-specific)L-PhenylalanineO₂/NADPHThis compoundH₂O[Specific Value][Citation]
m-Hydroxyphenylpyruvate Transaminasem-HydroxyphenylpyruvateGlutamateThis compoundα-Ketoglutarate[Specific Value][Citation]
[Another relevant enzyme][Substrate][Substrate][Product][Product][Specific Value][Citation]

Note: This table is illustrative. Specific enzyme names, substrates, products, and activity data for a dedicated this compound biosynthesis pathway would require specific research findings on such engineered pathways.

The design of such cascades often involves considering factors like enzyme kinetics, potential for intermediate accumulation, and the need for cofactor regeneration. mdpi.com Protein engineering can play a significant role in improving the catalytic efficiency or altering the substrate specificity of enzymes to fit within a designed cascade for this compound production. nih.govresearchgate.net

Cellular and Molecular Mechanisms of L M Tyrosine Action

L-m-Tyrosine Interactions with Cellular Macromolecules and Enzymes

This compound can interact with various cellular macromolecules and enzymes, leading to altered cellular functions. One significant interaction involves the machinery responsible for protein synthesis.

Misincorporation of this compound into Protein Structures

Studies have shown that this compound can be misincorporated into proteins, often in place of phenylalanine (Phe) or L-tyrosine (Tyr). This misincorporation has been observed in various organisms, including bacteria, mammalian cells, and plants. frontiersin.orgpnas.orgresearchgate.netmdpi.com For instance, in Escherichia coli, this compound can be incorporated into proteins through the binding to tRNAPhe. mdpi.com Similarly, eukaryotic cytosolic and mitochondrial phenylalanyl-tRNA synthetases have been shown to catalyze the attachment of m-tyrosine to tRNAPhe, facilitating its incorporation into eukaryotic proteins. ebi.ac.uk This suggests a competition between this compound and phenylalanine for the same tRNA synthetase. mdpi.com

Consequences of this compound Incorporation on Protein Conformation and Function

The misincorporation of this compound into protein structures can lead to significant consequences for protein conformation and function. This is because the presence of this compound, a non-proteinogenic amino acid, can disrupt the normal folding and structure of proteins. researchgate.netmdpi.com Altered protein conformation can result in impaired protein activity and may even lead to the accumulation of protein aggregates. mdpi.com For example, exposure of Escherichia coli cells lacking the tRNAPhe synthetase quality control to m-tyrosine led to the accumulation of protein aggregates and the upregulation of genes involved in the unfolded protein stress response. mdpi.com This suggests that misincorporated this compound can induce cellular stress pathways. The altered structure and function of proteins due to this compound incorporation are considered a potential mechanism for its observed cytotoxic effects. mdpi.com

This compound Modulation of Neurotransmitter Homeostasis

This compound has been shown to influence the homeostasis of neurotransmitters, particularly catecholamines and potentially serotonergic pathways.

Impact of this compound on Catecholamine Metabolism and Levels (e.g., Dopamine (B1211576), Norepinephrine)

This compound can affect the metabolism and levels of catecholamines such as dopamine and norepinephrine (B1679862). Studies in rats have demonstrated that administration of this compound can lead to a reduction in the levels of dopamine and norepinephrine in the brain. medchemexpress.comnih.gov For instance, a single injection of this compound (150 mg/kg; i.p.) in male Sprague-Dawley rats reduced dopamine, norepinephrine, and serotonin (B10506) levels to approximately 50% of control values within 60-90 minutes. medchemexpress.comnih.gov This depletion of brain monoamines by this compound is suggested to be due to a mechanism involving m-tyramine, a metabolite of this compound, which may enhance the release of these amines, followed by their rapid metabolism in vivo. nih.gov The effects of this compound on brain monoamine levels could be blocked by inhibiting central dopa decarboxylase, an enzyme involved in the synthesis of dopamine. nih.gov While L-tyrosine is a direct precursor for dopamine and norepinephrine synthesis, this compound appears to exert a depleting effect rather than acting as a direct precursor in the same manner as L-tyrosine. gssiweb.orgnih.govwikipedia.org

This compound Effects on Serotonergic Signaling Pathways

In addition to its effects on catecholamines, this compound has also been reported to influence serotonergic signaling pathways. As mentioned earlier, studies in rats showed that this compound administration led to a reduction in serotonin levels in the brain. medchemexpress.comnih.gov This suggests that this compound may also modulate serotonin homeostasis, although the precise mechanisms may differ from its impact on catecholamines. The observed decrease in serotonin levels could be part of a broader effect on monoaminergic systems. medchemexpress.comnih.gov

Transporter Systems and this compound Cellular Dynamics

The cellular dynamics of this compound, including its uptake and efflux, are influenced by amino acid transporter systems. While specific transporter systems for this compound are not as extensively characterized as those for proteinogenic amino acids like L-tyrosine or phenylalanine, it is understood that amino acid transport across cell membranes is mediated by various carrier systems. upc.edu These transporters often exhibit substrate specificity, but some can transport a range of structurally similar amino acids. Given that this compound is a structural isomer of L-tyrosine and phenylalanine, it is plausible that it utilizes existing amino acid transporters for cellular entry and exit. For example, studies on the uptake of O-(2-fluoroethyl)-L-tyrosine (FET), an analog of L-tyrosine, have shown that it is transported by the system L amino acid transporter LAT1. nih.gov It is possible that this compound may also interact with such large neutral amino acid transporters, although further research is needed to fully elucidate the specific transporters involved in this compound cellular dynamics. gssiweb.orgupc.edu

This compound Transport Across the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective interface that regulates the passage of substances from the bloodstream into the central nervous system (CNS). Transport of amino acids, including this compound, across the BBB is a critical step for their availability in the brain. This transport is predominantly facilitated by specific transporter proteins located on the endothelial cells of brain capillaries that form the BBB. nih.govfrontiersin.orguzh.ch

Role of Large Neutral Amino Acid Transporter Systems (LAT1) in this compound Brain Uptake

The Large Neutral Amino Acid Transporter 1 (LAT1), a member of the SLC7A5 family, is a key transporter at the BBB responsible for the influx of large neutral amino acids (LNAAs). nih.govmdpi.compnas.orgmdpi.com LAT1 functions as a sodium-independent antiporter, typically exchanging extracellular LNAAs for intracellular ones. nih.govpnas.org this compound, being a large neutral amino acid, is a substrate for LAT1. pnas.orgmdpi.com

LAT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) membranes of brain capillary endothelial cells, facilitating the continuous supply of essential amino acids to the brain. nih.govuzh.chmdpi.compnas.org Studies utilizing techniques such as in situ brain perfusion have provided evidence for the involvement of the LNAA transport system in the brain uptake of L-tyrosine conjugates, suggesting a similar mechanism for this compound. nih.gov

Research indicates that the recognition of substrates by LAT1 is influenced by the chemical structure of the amino acid. For aromatic amino acids to be LAT1 substrates, they typically require a free carboxyl and an amino group. researchgate.net The hydrophobic interaction between the substrate side chain and the binding site of LAT1 appears to be crucial for substrate binding. researchgate.net

LAT1 has a high affinity for LNAAs, with reported Km values in the micromolar range in rats. nih.govmdpi.com This high affinity allows for efficient transport of LNAAs, even at their physiological concentrations in the blood. Competition for LAT1 transport can occur among different LNAAs. For instance, L-DOPA, another LAT1 substrate, has been shown to decrease the concentration of other amino acids, such as tyrosine and tryptophan, in the rat brain, highlighting the competitive nature of this transporter. escholarship.org

Data on LAT1 kinetics for various substrates illustrate its capacity and affinity:

SubstrateKm (µM)Vmax (pmol/oocyte/min)Reference
L-Phenylalanine14.22.88 researchgate.net
LNAAs (rat)10-20- mdpi.com

Note: Km represents the Michaelis constant, indicating substrate affinity; Vmax represents the maximal transport velocity.

Computational models of the neurovascular unit have incorporated in vivo data to evaluate LAT1-mediated trans-endothelial transport of LNAAs, including L-tyrosine. These models suggest that the functional polarity of brain microvascular endothelial cells, with potentially asymmetric LAT1 distribution or intrinsic asymmetry, is necessary to reproduce experimentally measured brain interstitial fluid responses to L-tyrosine administration. frontiersin.org

Characterization of Other Amino Acid Transporter Systems Interacting with this compound

While LAT1 is considered the primary transporter for LNAAs at the BBB, other amino acid transporter systems may also interact with or transport this compound, although their contribution to BBB transport may be less significant compared to LAT1.

System L includes other transporters such as LAT2 (SLC7A8), which also transports neutral amino acids. nih.gov However, LAT2 generally exhibits a lower affinity for LNAAs compared to LAT1, with Km values in the millimolar range for neutral amino acids. nih.gov While LAT2 is present at the BBB, its precise role in this compound transport across this barrier is less characterized than that of LAT1. nih.gov

Other transporter families, such as the Amino Acid Transporter (AAT) family and Solute Carrier (SLC) transporters, encompass a wide variety of transporters with overlapping substrate specificities. nih.govmdpi.commdpi.com Some of these transporters might potentially interact with this compound. For example, studies on the cellular uptake of tyrosine kinase inhibitors, which can share structural similarities with amino acids, have implicated various transporters, including organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs), in their cellular accumulation and efflux. mdpi.commdpi.comsci-hub.se While these studies focus on tyrosine kinase inhibitors, they highlight the potential for interactions between modified tyrosine structures and a broader range of transporters beyond LAT1 and LAT2.

Furthermore, research in other organisms, such as insects, has revealed the presence of both uniport and symport systems for amino acid transport, including tyrosine. annualreviews.org While these findings are not directly translatable to the mammalian BBB, they illustrate the diversity of amino acid transport mechanisms that exist across different biological systems.

Cellular Uptake and Efflux Mechanisms of this compound

Beyond the BBB, the cellular uptake and efflux of this compound in various tissues and cell types are mediated by a range of amino acid transporters on the plasma membrane. The specific transporters involved can vary depending on the cell type and its metabolic requirements.

As a neutral amino acid, this compound is primarily transported by neutral amino acid transporters. System L transporters, particularly LAT1 and LAT2, are key players in the cellular uptake of large neutral amino acids in many peripheral tissues and cells, similar to their role at the BBB. nih.govmdpi.commdpi.com LAT1 is highly expressed in metabolically active tissues and various cancer cells, supporting protein synthesis and cell proliferation. mdpi.commdpi.com

Studies investigating the cellular uptake of tyrosine conjugates have demonstrated that conjugation to L-tyrosine can facilitate cellular entry, particularly in cancer cells overexpressing LAT1. mdpi.com For example, chlorambucil (B1668637) conjugated to L-tyrosine showed significantly higher cellular uptake in human breast cancer cells (MCF-7) compared to chlorambucil alone, and this uptake was attributed to LAT1-mediated transport. mdpi.com This highlights the role of LAT1 in the cellular influx of this compound and its derivatives.

Other amino acid transport systems, such as System A and System N, typically transport small or specific neutral amino acids and may not have significant affinity for this compound. However, the broad substrate specificity of some transporters and the potential for overlapping transport capabilities suggest that other systems could potentially contribute to this compound cellular transport to a lesser extent.

Cellular efflux of amino acids is also a crucial process for maintaining intracellular amino acid balance and can be mediated by some of the same transporters involved in uptake, operating in reverse or as exchangers. For instance, LAT1 functions as an obligatory exchanger, meaning the transport of an extracellular amino acid is coupled to the efflux of an intracellular amino acid. researchgate.net This exchange mechanism contributes to both uptake and efflux depending on the concentration gradients.

Furthermore, the cellular distribution and accumulation of molecules, including amino acid derivatives and drugs targeting pathways involving tyrosine kinases, can be influenced by efflux transporters, such as ATP-binding cassette (ABC) transporters. mdpi.commdpi.comnih.gov While these transporters are more commonly associated with the efflux of drugs, their potential interaction with amino acid-like structures or their role in maintaining cellular homeostasis of related metabolites cannot be entirely excluded without specific investigation regarding this compound.

The mechanisms of cellular uptake can also involve endocytic pathways, particularly for larger molecules or particles. While direct uptake of free amino acids like this compound is primarily transporter-mediated, studies on the cellular internalization of micro-crystalline tyrosine or nanoparticles conjugated with targeting peptides have explored endocytosis as a mechanism of entry into cells like macrophages. rsc.orgfrontiersin.orgrsc.org However, this is distinct from the transport of the free this compound molecule.

L M Tyrosine in Oxidative Stress Pathophysiology and Biomarker Research

L-m-Tyrosine as a Biomarker for Oxidative Damage

The presence and elevated levels of this compound have been observed in various conditions associated with increased oxidative stress, making it a valuable biomarker for assessing oxidative damage. mdpi.comnih.govtandfonline.comnih.govtandfonline.com Unlike the abundant p-tyrosine, the basal levels of m-tyrosine in biological samples are relatively low, allowing for easier detection of increases resulting from oxidative insult. tandfonline.com

Correlation of this compound Levels with Reactive Oxygen Species Generation

The formation of this compound is a direct consequence of the attack of highly reactive hydroxyl radicals (•OH) on phenylalanine. mdpi.comnih.govtandfonline.commdpi.com This non-enzymatic hydroxylation serves as a strong indicator of hydroxyl radical activity within biological systems. Studies have demonstrated a correlation between elevated levels of m-tyrosine and increased generation of reactive oxygen species in various contexts. mdpi.comnih.govtandfonline.comnih.govtandfonline.com For instance, increased levels of m- and o-tyrosine have been detected in conditions like aging cardiac muscle, diabetes, and cataracts, all of which are associated with significant oxidative stress. nih.gov In β-thalassemia, where iron overload leads to oxidative stress, levels of o- and m-tyrosine were found to be significantly higher in patients compared to controls and showed positive correlations with markers of oxidative stress such as malondialdehyde (MDA) and with antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and glutathione (GSH). tandfonline.comtandfonline.comebi.ac.uk This suggests that while antioxidant defenses are upregulated in response to increased oxidative stress, they may be insufficient to prevent the oxidative damage reflected by the elevated tyrosine isomers. tandfonline.comtandfonline.com

Advanced Quantitative Methodologies for this compound Biomarker Detection

Accurate and sensitive quantification of this compound is crucial for its application as a biomarker. Various advanced analytical techniques have been developed and employed for this purpose. Gas chromatography-mass spectrometry (GC/MS) has been widely used for the quantitative determination of o- and m-tyrosine, offering high specificity and sensitivity, capable of detecting these isomers at femtomole levels in biological fluids like plasma. tandfonline.comtandfonline.comebi.ac.uk Another powerful technique is liquid chromatography-tandem mass spectrometry (LC/MS/MS). google.comnih.gov LC/MS/MS methods, particularly those utilizing multiple-reaction monitoring (MRM), allow for the simultaneous quantification of modified tyrosines, including m-tyrosine, with high accuracy and sensitivity. nih.gov These methods often involve sample preparation steps like solid phase extraction (SPE) to purify the analytes before analysis. nih.gov The use of stable isotope-labeled internal standards, such as [13C6]-phenylalanine or [13C6]-tyrosine, is often incorporated into these methodologies to improve the accuracy and reliability of quantification by compensating for variations during sample processing and analysis. tandfonline.comnih.gov Electrochemical methods based on modified electrodes are also being explored for the detection of L-tyrosine, demonstrating high sensitivity and low detection limits in the picomolar to nanomolar range. researchgate.net While some methods focus on total tyrosine or specific post-translational modifications like phosphorylation nih.govaacrjournals.orgbiorxiv.org, techniques specifically designed to quantify the non-proteinogenic isomers like m-tyrosine are essential for oxidative stress biomarker research. tandfonline.comtandfonline.comnih.gov Positron emission tomography (PET) using tracers like 6-[18F]fluoro-L-m-tyrosine (FMT) has also been employed to study dopaminergic function, and while not a direct measure of endogenous m-tyrosine as an oxidative stress marker, it highlights the ability to quantitatively track modified tyrosine species in vivo. nih.gov

Direct Involvement of this compound in Oxidative Stress-Induced Cellular Injury

Beyond serving as a marker, accumulating evidence suggests that this compound is not merely a passive indicator but actively contributes to cellular injury under oxidative stress conditions. researchgate.netnih.gov

This compound-Mediated Induction of Cellular Dysfunction

This compound can induce cellular dysfunction through various mechanisms. One significant pathway involves its erroneous incorporation into proteins during protein synthesis, substituting for phenylalanine. mdpi.comnih.govresearchgate.netfrontiersin.org This misincorporation can lead to the synthesis of aberrant proteins with altered conformations and impaired function, disrupting cellular processes. mdpi.comresearchgate.netfrontiersin.org Studies have shown that exposure to m-tyrosine can inhibit cell proliferation. mdpi.com In plants, m-tyrosine has been demonstrated to affect seedling development, reduce photosynthetic and respiration activities, and cause organellar biogenesis defects, ultimately leading to growth and developmental abnormalities. frontiersin.org The toxicity of m-tyrosine and its contribution to adverse cellular effects have been observed in various organisms, including bacteria, plants, and mammals. researchgate.netnih.govfrontiersin.org Accumulation of m- and o-tyrosine may disrupt cellular homeostasis and contribute to disease pathogenesis. researchgate.net

Impact of this compound on Endogenous Antioxidant Defense Systems

Research indicates that this compound can also impact the effectiveness of endogenous antioxidant defense systems. While some studies show a correlation between elevated m-tyrosine and the upregulation of antioxidant proteins as a compensatory response to oxidative stress tandfonline.comtandfonline.com, other findings suggest that m-tyrosine might interfere with these defense mechanisms. In plants, the indirect action of m-tyrosine is linked to the disruption of reactive oxygen and nitrogen species metabolism. mdpi.com Furthermore, long-term exposure to oxidized tyrosine products, including dityrosine (B1219331) (a related oxidized tyrosine product), has been shown to impair the antioxidant defense system in animals, leading to increased oxidative damage in organs like the pancreas. rsc.org This suggests a complex interplay where m-tyrosine's presence is a sign of oxidative stress, and its accumulation may further exacerbate the imbalance by negatively affecting the cellular capacity to counteract ROS. researchgate.netmdpi.comrsc.orgmdpi.com The metabolism and removal of abnormal tyrosine isomers like m-tyrosine from the cellular amino acid pool are considered potential components of effective defenses against oxidative stress. researchgate.net

L M Tyrosine in Neurodegenerative and Neurological Disorders Research

L-m-Tyrosine in Parkinson's Disease Pathogenesis

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of alpha-synuclein (B15492655) protein aggregates, known as Lewy bodies. semanticscholar.org This leads to a significant depletion of dopamine (B1211576) in the striatum, contributing to the characteristic motor symptoms of PD. semanticscholar.orgd-nb.info Research has investigated the potential links between this compound and the complex pathogenesis of PD, including its impact on the dopaminergic system and neuroinflammatory processes.

This compound Contributions to Dopaminergic System Dysregulation in Parkinson's Disease

The dopaminergic system is critically impaired in Parkinson's disease. Dopamine is synthesized from L-tyrosine through a two-step enzymatic process involving tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). nih.govresearchgate.net Positron Emission Tomography (PET) imaging using radiolabeled tracers like 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) has been employed to assess the integrity and function of the presynaptic dopaminergic system in PD patients and animal models. d-nb.inforesearchgate.netuzh.chsnmjournals.orgjkns.or.kr

Studies utilizing FMT-PET have shown decreased uptake in the striatum of PD patients, reflecting reduced AADC activity and dopaminergic denervation. d-nb.infojkns.or.kr The decrease in FMT uptake in the posterior putamen appears to be particularly sensitive in mild PD, while uptake in the anterior putamen may correlate with the severity of main motor symptoms like bradykinesia and rigidity. d-nb.info FMT-PET has also been used in clinical trials evaluating gene therapies aimed at restoring dopamine production by delivering the AADC gene to the striatum. nih.govsnmjournals.orgiospress.comresearchgate.net Increased putaminal uptake of FMT post-treatment has been observed, indicating detectable AADC activity. nih.goviospress.com

While FMT is primarily used as a tracer for AADC activity, the presence and metabolism of endogenous this compound itself in the context of dopaminergic dysfunction in PD is an area of research. Some studies suggest that non-protein amino acids like this compound could potentially interfere with normal cellular processes, including protein synthesis, by mimicking proteinogenic amino acids. news-medical.net

Neuroinflammatory Aspects in this compound-Related Parkinson's Models

Neuroinflammation is increasingly recognized as a significant contributor to the pathogenesis of Parkinson's disease. semanticscholar.orguzh.chnih.gov Microglial activation and the release of neurotoxic factors are part of this inflammatory response, which can lead to the degeneration of dopaminergic neurons. semanticscholar.orgnih.gov

Research in Parkinson's disease models has explored the link between neuroinflammation and markers such as increased P2X7 receptor binding, which is associated with neuroinflammation in acute rodent models. uzh.chnih.gov While this compound is known to be produced under conditions of oxidative stress, which is linked to neuroinflammation researchgate.netnih.gov, direct detailed research findings specifically on the neuroinflammatory aspects in this compound-related Parkinson's models were not extensively available within the scope of the search results. However, the broader context of oxidative stress and neuroinflammation in PD pathogenesis, where this compound is generated, suggests a potential indirect link that warrants further investigation.

This compound in Alzheimer's Disease Etiology

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. researchgate.net Oxidative stress and neuroinflammation are also considered key factors in AD pathogenesis. researchgate.netnih.govresearchgate.net Research has begun to explore the potential involvement of this compound in the complex etiology of Alzheimer's disease, particularly concerning tau hyperphosphorylation and oxidative stress.

Investigating the Role of this compound in Tau Hyperphosphorylation Mechanisms

Tau protein plays a crucial role in stabilizing microtubules in neurons. plantsjournal.com In Alzheimer's disease and other tauopathies, tau becomes hyperphosphorylated, leading to its aggregation and the formation of neurofibrillary tangles. researchgate.netplantsjournal.com Abnormalities in neuronal activity and neurotransmitter signaling can exaggerate tau hyperphosphorylation. researchgate.net

While tau hyperphosphorylation is a hallmark of AD researchgate.netplantsjournal.com, and some research focuses on identifying compounds that can inhibit tau aggregation or reduce its phosphorylation plantsjournal.comglobalresearchonline.net, specific detailed research findings directly investigating the role of this compound in the mechanisms of tau hyperphosphorylation were not prominently featured in the search results. The search results highlight the importance of tau protein in AD and the search for inhibitors plantsjournal.comglobalresearchonline.net, but a direct mechanistic link involving this compound was not clearly established within the provided information.

This compound and Oxidative Stress Linkages in Alzheimer's Pathogenesis

Oxidative stress, the damage to cellular components by reactive oxygen species, is a significant factor in age-related diseases, including Alzheimer's disease. researchgate.netnih.gov Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine, leading to the production of abnormal tyrosine isomers, including meta-tyrosine (this compound) and ortho-tyrosine. researchgate.netnih.gov

Elevated concentrations of m-tyrosine and o-tyrosine have been used as biological markers of oxidative stress. researchgate.net Emerging evidence suggests that these isomers, particularly m-tyrosine, may not only be markers but could also directly contribute to adverse effects on cells and tissues, disrupting cellular homeostasis and potentially contributing to disease pathogenesis. researchgate.net Effective defenses against oxidative stress may therefore involve not only the elimination of reactive oxygen species but also the metabolism and removal of these abnormal tyrosine isomers. researchgate.net This suggests a potential link between this compound, oxidative stress, and the pathogenesis of Alzheimer's disease.

This compound in Other Neurological Conditions

Beyond Parkinson's and Alzheimer's diseases, research has touched upon the potential relevance of this compound in other neurological conditions, often in the context of altered neurotransmission or as a marker of oxidative stress.

PET imaging with fluoro-L-m-tyrosine has been used in studies investigating dopaminergic function in various contexts, including research related to aggression in individuals with traumatic brain injury. nih.govcambridge.org These studies utilize FMT PET scans to quantify baseline dopamine synthesis capacity, exploring its relationship with cognitive performance and behavior. nih.govcambridge.org

This compound in Experimental Models of Tyrosinemia Type II

Tyrosinemia Type II (Online Mendelian Inheritance in Man, OMIM 276600), also known as oculocutaneous tyrosinemia or Richner-Hanhart syndrome, is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme hepatic tyrosine aminotransferase (TAT) zfin.orgoup.compnas.org. This deficiency leads to an accumulation of tyrosine in the body, affecting primarily the eyes, skin, and in some individuals, the central nervous system, resulting in intellectual disability zfin.orgoup.compnas.orgresearchgate.net.

Experimental models of tyrosinemia type II, often induced chemically or through genetic manipulation in rodents, are used to study the pathological effects of elevated tyrosine levels. Studies in these models have indicated that high levels of tyrosine, the primary accumulating metabolite in Tyrosinemia type II, can induce oxidative stress and impair brain energy homeostasis oup.comresearchgate.netscience.gov. Chronic administration of L-tyrosine in rat models has been shown to increase DNA damage frequency and damage index in brain regions such as the hippocampus, striatum, and cerebral cortex, as well as in the blood science.govresearchgate.net. This DNA damage may be mediated by free radical production, suggesting a role for oxidative stress in the neurological dysfunction observed in tyrosinemia type II science.govresearchgate.net.

Data from a study investigating DNA damage in a rat model of hypertyrosinemia showed significant increases in DNA damage frequency and index in various brain regions and blood following chronic L-tyrosine administration compared to a control group researchgate.net.

TissueDNA Damage Frequency (Arbitrary Units)DNA Damage Index (Arbitrary Units)
HippocampusIncreasedIncreased
StriatumIncreasedIncreased
Cerebral CortexIncreasedIncreased
BloodIncreasedIncreased

Note: Data is indicative of observed trends in research findings rather than specific numerical values from a single source, reflecting the qualitative nature of some reported outcomes.

These findings suggest that the accumulation of tyrosine, as seen in Tyrosinemia Type II, can have detrimental effects on brain tissue at the molecular level, potentially contributing to the neurological manifestations of the disorder.

This compound Implications in Schizophrenia Research

Research into the implications of this compound in schizophrenia has been less direct compared to L-tyrosine, which is a precursor to dopamine, a neurotransmitter heavily implicated in schizophrenia pathophysiology nih.govmdpi.complos.org. While L-tyrosine supplementation has been explored as an adjuvant therapy in schizophrenia to potentially increase dopaminergic transmission, particularly in mesocortical pathways, studies have yielded mixed results regarding its efficacy in improving symptoms or cognitive performance nih.gov. One study using L-tyrosine supplementation in conjunction with molindone (B1677401) found no statistically significant improvement in psychiatric rating scales or neuropsychological performance, although there was an increase in saccadic intrusions during smooth-pursuit eye movement, suggesting a possible central effect nih.gov.

The role of this compound in schizophrenia is less characterized. However, the broader context of amino acid metabolism in schizophrenia is an active area of research. Studies have investigated peripheral amino acid levels in patients with schizophrenia, noting alterations in the concentrations of various amino acids, including tyrosine and phenylalanine nih.govplos.orgpsychiatryinvestigation.org. For instance, some studies have reported higher concentrations of tyrosine in the serum of schizophrenia patients treated with clozapine (B1669256) nih.gov. An imbalance in the tyrosine-phenylalanine ratio has also been observed in early-onset schizophrenia patients nih.govpsychiatryinvestigation.org.

Positron emission tomography (PET) studies using labeled forms of tyrosine, such as [¹⁸F]fluoro-L-m-tyrosine, have been employed to examine presynaptic dopamine synthesis capacity in the context of schizophrenia research mcmaster.caunc.edu. These studies utilize the metabolic pathway of tyrosine to assess dopaminergic function. For example, longitudinal studies in nonhuman primate models of maternal immune activation, a risk factor for schizophrenia, have used [¹⁸F]fluoro-L-m-tyrosine PET to investigate the developmental time course of striatal presynaptic dopamine synthesis unc.edu. Findings from such studies have indicated developmental increases in [¹⁸F]fluoro-L-m-tyrosine signal in brain regions like the caudate and putamen in both control and model groups, providing insights into dopaminergic development that may be relevant to understanding the neurobiology of schizophrenia unc.edu.

Effects of this compound on Cognitive Function and Brain Metabolic Homeostasis

The effects of this compound on cognitive function and brain metabolic homeostasis are not as extensively documented as those of L-tyrosine. L-tyrosine, as a precursor to catecholamines, has been more widely studied for its impact on cognitive performance, particularly under demanding or stressful conditions soma-analytics.comexamine.comresearchgate.netnih.govnih.govresearchgate.net. Research suggests that L-tyrosine supplementation may counteract stress-induced decrements in working memory, attention, and other cognitive functions, potentially by replenishing catecholamine levels examine.comresearchgate.netnih.govnih.govresearchgate.net.

While this compound is not a direct precursor to catecholamines in the primary metabolic pathway, its presence can be indicative of oxidative stress wikipedia.org. Oxidative stress and altered metabolic homeostasis are increasingly recognized as contributing factors in neurodegenerative and neurological disorders, which can impact cognitive function oup.comembopress.orgf1000research.comannualreviews.orgfrontiersin.organnualreviews.org.

In the context of Tyrosinemia Type II, the accumulation of tyrosine (including potentially this compound formed under oxidative stress) has been linked to impaired brain energy homeostasis and oxidative stress, which could underlie the associated intellectual disability and neurological difficulties oup.comresearchgate.netscience.gov. Studies in animal models of hypertyrosinemia have shown that elevated tyrosine levels can lead to mitochondrial dysfunction in the brain, particularly in the striatum researchgate.net. Mitochondria play a critical role in brain energy metabolism, and their dysfunction can have significant consequences for neuronal health and cognitive function embopress.org.

Research on protein tyrosine kinases (TKs) and protein tyrosine phosphatases (PTPs), enzymes that regulate tyrosine phosphorylation and are involved in various cellular processes including metabolism and synaptic plasticity, also highlights the importance of tyrosine signaling in brain function and metabolic homeostasis f1000research.comannualreviews.orgfrontiersin.organnualreviews.orgfrontiersin.org. Dysregulation of TKs and PTPs has been implicated in neurodegenerative disorders and metabolic diseases f1000research.comannualreviews.organnualreviews.orgfrontiersin.org. While this research focuses on the phosphorylation of tyrosine residues within proteins rather than the amino acid this compound itself, it underscores the broader significance of tyrosine-related metabolic and signaling pathways in maintaining brain health and cognitive function.

Further research is needed to specifically elucidate the direct effects of this compound on cognitive function and brain metabolic homeostasis, separate from the effects of elevated L-tyrosine or generalized oxidative stress.

L M Tyrosine in Plant Physiological and Ecological Research

Allelopathic Properties and Phytotoxic Effects of L-m-Tyrosine

This compound functions as a natural allelochemical, a biochemical produced by one plant that influences the growth and development of other organisms. pnas.orgmdpi.comfrontiersin.org Specific plant species, such as fine fescue grasses (Festuca spp.) and Euphorbia myrsinites, are known to synthesize and release this compound from their roots into the surrounding soil, a process associated with gaining a competitive advantage over other plants. pnas.orgfrontiersin.orgnih.gov This root exudation of this compound contributes to the observed weed-suppressive capacity of these species.

Table 1: IC50 Values of this compound for Root Elongation in Various Plant Species

Plant SpeciesIC50 (μM)Source
Arabidopsis thaliana0.6 (L-isomer) pnas.org pnas.org
Arabidopsis thaliana9.3 (D-isomer) pnas.org pnas.org
Arabidopsis thaliana2.365 nih.gov nih.gov
Lettuce (Lactuca sativa)Equal toxicity for D- and L-isomers (filter paper bioassay) pnas.orgmdpi.com pnas.orgmdpi.com
Various weed and crop species10 to 260 pnas.org pnas.org

Note: IC50 values represent the concentration required to achieve 50% reduction in root growth.

Elucidation of this compound Mechanisms of Plant Growth Inhibition

The mechanisms by which this compound inhibits plant growth are multifaceted. One primary mechanism involves the misincorporation of this compound into plant proteins, particularly in place of phenylalanine. pnas.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netplos.org This misincorporation can lead to structural disruptions and altered physiological functionality of proteins. mdpi.comnih.gov Studies have shown that this compound can be incorporated into the total root protein of Arabidopsis thaliana. pnas.org This process is likely mediated by aminoacyl-tRNA synthetases, which can erroneously bind this compound to tRNAPhe. nih.gov

Another proposed mechanism suggests interference with plant growth hormones, such as auxin (indole-3-acetic acid). pnas.org The chemical structures of this compound and its metabolite, 3-hydroxyphenylpyruvic acid, suggest potential interference with auxin-dependent growth regulation. pnas.org While high concentrations of auxin typically inhibit root growth, low concentrations can stimulate it, and this compound's effects on root elongation in some species hint at this potential interaction. pnas.org

Furthermore, this compound may interfere with amino acid metabolism. pnas.org Although significant changes in the abundance of aromatic amino acids were not observed in some studies, this compound can affect the biosynthesis of various amino acids, notably phenylalanine. frontiersin.orgnih.gov The toxicity of this compound can be partially counteracted by the exogenous addition of protein amino acids, with phenylalanine showing the most significant rescue effect. pnas.orgfrontiersin.orgnih.govnih.gov This suggests a competitive interaction between phenylalanine and this compound. nih.gov

This compound as a Natural Herbicide: Ecological Implications

The phytotoxic properties of this compound highlight its potential as a natural herbicide. pnas.orgnih.govresearchgate.netresearchgate.net Its production and release by certain plants provide them with a competitive advantage by inhibiting the growth of neighboring species. pnas.orgfrontiersin.orgnih.govresearchgate.net This allelopathic effect is a significant factor in plant-plant interactions within ecosystems. pnas.orgnih.govnih.gov

The identification of this compound as a naturally produced phytotoxin is relevant to the development of more environmentally friendly weed management strategies, offering a potential biorational approach to weed control. pnas.orgnih.govmdpi.com Compared to synthetic herbicides, natural compounds like this compound are often believed to degrade more quickly in the environment. mdpi.com However, the persistence and efficacy of this compound in field conditions can be influenced by factors such as microbial breakdown in the soil. researchgate.netplos.org

The ecological implications extend to the role of allelochemicals in shaping plant communities, influencing species distribution and succession. nih.govgithub.io Plants that produce potent allelochemicals like this compound can suppress the growth of sensitive species, thereby altering competitive dynamics. nih.gov

This compound-Induced Metabolic Perturbations in Plant Systems

Beyond direct growth inhibition, this compound exposure can induce significant metabolic perturbations in plant systems, affecting key biochemical pathways and cellular components. nih.gov

Altered Phenylalanine Metabolism in Response to this compound Exposure

A notable impact of this compound is the alteration of phenylalanine metabolism. frontiersin.orgnih.gov Studies have shown that growing Arabidopsis thaliana seedlings in the presence of this compound leads to a reduction in the level of free phenylalanine. nih.gov This suggests that this compound interferes with the biosynthesis or accumulation of phenylalanine. Mutants affected in phenylalanine metabolism, such as adt mutants, show altered sensitivity to this compound, further supporting the link between this compound toxicity and phenylalanine metabolism. frontiersin.orgnih.gov Specifically, mutants with reduced phenylalanine levels are often more severely affected by this compound, while those accumulating higher levels appear less susceptible. nih.gov

The rescue effect observed when exogenous phenylalanine is added to the growth medium of this compound-treated plants underscores the importance of phenylalanine availability in counteracting this compound toxicity. frontiersin.orgnih.govnih.gov This competition between this compound and phenylalanine for incorporation into proteins or involvement in metabolic processes is a key aspect of the observed metabolic perturbation. nih.gov

Impact of this compound on Plant Proteome Integrity and Organellar Biogenesis

Proteomic studies have provided compelling evidence that this compound is misincorporated into plant proteins, primarily within organellar proteomes, including those of mitochondria and chloroplasts. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This misincorporation can compromise the integrity and function of these proteins. mdpi.comnih.gov

The misincorporation of this compound is associated with defects in organellar biogenesis. frontiersin.orgnih.govnih.gov Arabidopsis plants treated with this compound display phenotypes indicative of impaired chloroplast and mitochondria development. nih.govnih.gov Seedlings grown with this compound can exhibit yellowish cotyledons with reduced chlorophyll (B73375) content, suggesting defective chloroplast development. nih.govnih.gov These organellar biogenesis defects may contribute to the observed growth and developmental abnormalities, as well as reduced photosynthetic and respiration rates in affected plants. nih.govnih.gov

The sensitivity of var2 mutants, which are deficient in a key component of the chloroplast proteolytic machinery (FtsH2), to this compound further supports the idea that protein quality control within organelles is challenged by this compound misincorporation. frontiersin.orgnih.gov The accumulation of misfolded or dysfunctional proteins due to this compound incorporation can disrupt essential cellular processes occurring within these organelles. mdpi.comnih.gov

Advanced Research Methodologies for L M Tyrosine Studies

Omics-Based Approaches in L-m-Tyrosine Profiling

Metabolomics for this compound and Associated Metabolite Identification

Metabolomics approaches are employed to identify and quantify this compound and its related metabolites within biological samples. These studies aim to understand the metabolic pathways involving this compound, its biosynthesis, degradation, and conversion into other compounds.

Research using GC-MS analysis has been conducted to analyze the accumulation of free amino acids, including this compound, in plant seedlings. nih.gov This technique allows for the identification and relative quantification of various amino acids present in a sample. Studies have shown that in plants exposed to this compound, the levels of several amino acids, particularly phenylalanine, are altered. nih.gov

In humans, studies involving oral administration of this compound have utilized techniques to measure its levels in blood and identify metabolites in urine. researchgate.net Analysis of urine samples revealed that the majority of the this compound load was metabolized into m-hydroxyphenylacetic acid, with m-hydroxymandelic acid and 3,4-dihydroxyphenylacetic acid also detected. researchgate.net This highlights the use of metabolomic techniques to elucidate the metabolic fate of this compound in different organisms.

LC-MS-based metabolomics approaches have also been used in studies investigating the reactive metabolites of tyrosine kinase inhibitors, demonstrating the broader application of these techniques in analyzing tyrosine-related compounds and their adducts. acs.org

Proteomic Analysis for this compound Misincorporation Events

Proteomic analysis plays a crucial role in investigating the misincorporation of this compound into proteins. Due to its structural similarity to phenylalanine, this compound can be mistakenly incorporated into polypeptide chains during protein synthesis. mdpi.comnih.govpnas.orgnih.govresearchgate.net This misincorporation can affect protein structure and function. mdpi.compnas.orgresearchgate.net

Proteomic studies have provided evidence that this compound is misincorporated into the proteome of various organisms, including plants and cyanobacteria. nih.govnih.govresearchgate.net In Arabidopsis plants, proteomic analyses of seedlings grown in the presence of this compound strongly suggest its misincorporation in place of phenylalanine, primarily into organellar proteomes (mitochondria and plastids). nih.govresearchgate.net This misincorporation is thought to be mediated by phenylalanyl-tRNA synthetase (PheRS). nih.govnih.govresearchgate.net

Similarly, proteomic studies in cyanobacteria have shown that this compound is misincorporated by PheRS into the proteome, affecting proteins related to ribosomes and photosynthesis. nih.gov This misincorporation is correlated with altered translational and photosynthetic activities. nih.gov

These proteomic investigations provide direct evidence of this compound misincorporation and its potential impact on cellular processes and toxicity. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Electrochemical Detection Methods for this compound

Precise and sensitive detection of this compound is essential for its study in various contexts. Advanced spectroscopic and electrochemical methods offer promising avenues for this purpose.

Development of Electrochemical Biosensors for this compound Detection

Electrochemical methods offer advantages such as low cost, speed, simplicity, and convenience for detecting electrochemically active compounds like this compound. rsc.orgresearchgate.net Significant research has focused on developing electrochemical biosensors for the detection of L-tyrosine, and these methods can potentially be adapted or provide insights for this compound detection. rsc.orggoogle.commdpi.com

Studies have explored the use of modified electrodes to enhance the electrochemical detection of tyrosine. Examples include using a reduced graphene oxide-copper hybrid nano-thin film modified pencil graphite (B72142) electrode (PGE) for L-tyrosine detection. rsc.orgresearchgate.net This biosensor demonstrated good detection capabilities with a linear range detection limit estimated at 1 × 10−7 M and a sensitivity of 0.4 μA ppm−1 mm2. rsc.orgresearchgate.net

Other modified electrodes reported for L-tyrosine detection that could inform this compound sensor development include those modified with copper oxide nanoparticles, gold nanoparticles, polymers, and graphene-based materials. mdpi.com The use of graphene-based materials, in particular, has gained attention due to their electro-catalytic properties, large surface area, and high conductivity, which can influence the sensitivity and limit of detection. mdpi.comacs.org

While much of the research in this area focuses on L-tyrosine, the principles and technologies developed are highly relevant for the potential creation of specific and sensitive electrochemical biosensors for this compound.

Application of Surface Enhanced Raman Spectroscopy (SERS) in this compound Analysis

Surface Enhanced Raman Spectroscopy (SERS) is a sensitive label-free optical method that can provide specific vibrational information about biomolecules. acs.orgarxiv.org SERS has been successfully applied to study tyrosine and its modifications, making it a relevant technique for this compound analysis. acs.orgnih.gov

SERS utilizes the enhanced Raman scattering signal generated when molecules are adsorbed onto plasmonic nanostructures, typically made of gold or silver. acs.orgarxiv.org This enhancement allows for the detection of molecules at very low concentrations, potentially even at the single-molecule level. acs.orgarxiv.org

Research has demonstrated the use of SERS for monitoring tyrosine phosphorylation, a key posttranslational modification. acs.orgnih.gov By observing changes in the SERS spectrum, researchers can detect the phosphorylation state of tyrosine residues in peptides. acs.orgnih.gov This suggests that SERS could potentially be used to study modifications or the presence of this compound within peptides or proteins, distinguishing it from L-tyrosine based on their distinct vibrational spectra.

Studies have also explored the SERS spectra of tyrosine adsorbed onto silver nanoparticles, investigating factors like particle size and their effect on spectral fluctuations. researchgate.net The ability of SERS to provide fingerprint-like spectra of amino acids and peptides indicates its potential for the identification and analysis of this compound in complex biological matrices. arxiv.org

While direct studies on this compound using SERS were not extensively found in the provided search results, the successful application of SERS for analyzing L-tyrosine and its modifications highlights its potential as a powerful tool for future this compound research, particularly for studying its incorporation into biomolecules or its presence in various samples.

Pharmacological and Therapeutic Potentials Derived from L M Tyrosine Research

L-m-Tyrosine as a Precursor for Novel Bioactive Compounds

The structure of this compound, featuring an amino group, a carboxyl group, and a hydroxylated phenyl ring, provides a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. Research in this area focuses on leveraging these functional groups to create novel compounds with targeted therapeutic effects.

Synthesis of this compound Derivatives with Antiproliferative Activities (e.g., in Cancer Therapy)

Studies have explored the synthesis of derivatives of tyrosine and related compounds, such as L-DOPA, demonstrating antiproliferative properties against various cancer cell lines. For instance, acylation and esterification of L-tyrosine and L-DOPA have yielded derivatives with antiproliferative activities, particularly noted in studies involving HeLa and MCF-7 cells. academie-sciences.fr The incorporation of tyrosine moieties has shown potential in enhancing the therapeutic efficacy of existing anticancer agents, such as chlorambucil (B1668637). Tyrosine-chlorambucil derivatives have exhibited enhanced cytotoxic effects against cancer cell lines like MCF-7 and MDA-MB-231. academie-sciences.fr

Beyond direct derivatives, research into compounds that interact with tyrosine-related pathways or are synthesized using tyrosine as a precursor also contributes to this area. For example, salicylanilide (B1680751) derivatives, evaluated for their antiproliferative effects against Hep-G2 liver cancer cells, demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com Similarly, indole-based derivatives have shown promising antiproliferative activity and multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAFV600E, kinases involved in cancer progression. nih.gov

Microbial biosynthesis approaches also utilize tyrosine as a precursor for synthesizing compounds with potential anticancer attributes, including p-coumaric acid. nih.govfrontiersin.org Furthermore, modified tyrosine derivatives have been employed in the biosynthesis of compounds like noscapine (B1679977) derivatives, which have demonstrated enhanced therapeutic potential against certain cancer cell lines. pnas.org

Development of this compound-Based Formulations for Enhanced Drug Delivery

Research into L-tyrosine has extended to its application in developing advanced drug delivery systems aimed at improving the efficacy and targeting of therapeutic agents. One area of investigation involves proposing optimized drug delivery mechanisms for L-tyrosine itself as an active compound. This includes exploring techniques such as microencapsulation to address challenges like permeation across the blood-brain barrier and managing fluctuating plasma concentrations. upc.edu Studies in this domain involve detailed investigation into the physicochemical properties of L-tyrosine and the influence of surfactants on formulation behavior. upc.edu

In a related approach, tyrosine-based poly(ester–urethane) materials and their corresponding nanoparticles have been investigated as vehicles for drug delivery. These materials have been utilized to encapsulate and deliver anticancer drugs, such as doxorubicin (B1662922) and camptothecin, demonstrating efficacy in cancer therapy studies, specifically with HeLa cells. academie-sciences.fr This highlights the potential of materials derived from tyrosine in creating functional drug delivery systems.

This compound Modulation of Physiological Stress Responses

L-tyrosine serves as a metabolic precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). gowinglife.comexamine.comnih.gov These neurotransmitters play a crucial role in regulating physiological and cognitive responses, particularly under stressful conditions where their levels can become depleted. examine.com Research has explored the potential of L-tyrosine supplementation in modulating these responses.

Assessment of this compound in Mitigating Physiological Stressors

Studies have assessed the impact of L-tyrosine administration on mitigating the effects of various physiological stressors in both humans and animals. Research suggests that L-tyrosine may confer beneficial effects when organisms are subjected to acute stressors, helping to reduce the adverse impacts of conditions such as hypoxia, cold exposure, lower body negative pressure, and psychological stress. nih.gov This protective effect is thought to be linked to L-tyrosine's role in preventing the depletion of central and peripheral catecholamines induced by acute stress. nih.gov

In animal models, L-tyrosine administration has been shown to counteract the stress-induced depletion of norepinephrine levels in specific brain regions and increase norepinephrine turnover. nih.gov These findings suggest a mechanism by which L-tyrosine may support the maintenance of catecholamine function under duress. Furthermore, L-tyrosine has been observed to facilitate certain animal behaviors under stressful conditions and may positively influence the neuroendocrine response to stress, potentially by blocking the increase in plasma corticosterone (B1669441) levels that can occur after unavoidable stress. nih.gov Reviews of the literature, including randomized controlled trials, have indicated a positive effect of tyrosine in mitigating cognitive stress. researchgate.netnih.gov

This compound Effects on Cognitive Performance Under Stressful Conditions

The influence of L-tyrosine on cognitive performance, particularly in stressful environments, has been a subject of research. Studies have indicated that L-tyrosine supplementation can enhance cognitive and psychomotor performance in young adults exposed to cold stress. researchgate.net Military-focused research has also demonstrated improvements in mood, cognitive function, and psychomotor performance among soldiers during prolonged cold stress following tyrosine supplementation. researchgate.net

Translational Research: this compound in Disease Intervention Strategies

Translational research aims to bridge fundamental scientific discoveries with practical clinical applications, and this compound is being explored within this framework for its potential in disease intervention. Given its role as a precursor to catecholamines like dopamine and norepinephrine, which are implicated in various neurological and psychiatric conditions, L-tyrosine is being investigated as a potential therapeutic agent for disorders associated with deficiencies in these neurotransmitters. upc.edu

This compound has been identified as having potential relevance in the research of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as well as in arthritis research. medchemexpress.com In the context of Parkinson's disease, an analog of this compound, [(18)F]fluoro-L-m-tyrosine (FMT), has been utilized as a tracer in PET scans. researchgate.net This application is part of clinical trials evaluating gene therapy aimed at increasing the production of the enzyme that converts levodopa (B1675098) into dopamine, demonstrating the use of this compound related compounds in translational research for neurodegenerative disorders. researchgate.net Preclinical studies investigating the effects of this compound on dopamine, norepinephrine, and serotonin (B10506) levels in animal models also represent a foundational step in translational research, potentially informing future therapeutic strategies for diseases involving imbalances in these neurotransmitter systems. medchemexpress.com

Therapeutic Applications of this compound in Neurological Disorder Management

Research into this compound's role in neurological disorders is an evolving area, with some studies exploring its implications in disease states and its potential as a diagnostic tool. Elevated concentrations of m-tyrosine have been noted as characteristic in various diseases, including neurodegenerative conditions nih.gov. Chronic administration of L-tyrosine, the para isomer, in infant rats has been utilized as an experimental model to investigate mechanisms associated with neurological dysfunction in Tyrosinemia researchgate.net. These studies have indicated that tyrosine toxicity in rat brains is linked to an imbalance in antioxidants and increased levels of nitrites and nitrates researchgate.net. Furthermore, increased tyrosine levels are associated with aging and Alzheimer's Disease, potentially contributing to cognitive decline by decreasing tyrosyl-tRNA synthetase levels and causing oxidative DNA damage researchgate.net.

While L-tyrosine is a known precursor to neurotransmitters crucial for brain function, such as dopamine and norepinephrine, the direct therapeutic application of this compound in managing neurological disorders is less established compared to its diagnostic potential ebsco.comnih.govupc.edu. For instance, [18F]6-fluoro-L-m-tyrosine (FmT), a radiolabeled form of this compound, has been evaluated as a tracer for positron tomography (PET) to study intracerebral dopamine metabolism, particularly in the context of Parkinson's disease nih.gov. Imaging studies in humans have shown specific accumulation of FmT in dopamine-rich striatal regions, and reduced striatal uptake was observed in a patient with Parkinson's disease nih.gov. The simpler peripheral metabolism of FmT compared to other tracers like [18F]6-fluoro-L-dopa suggests its potential as a superior agent for studying intracerebral dopamine metabolism in both healthy individuals and those with neurological conditions nih.gov.

This compound in Cancer Research and Anti-Metastatic Approaches

This compound has garnered attention in cancer research due to its observed anti-metastatic properties. Studies have identified meta-tyrosine as a factor contributing to concomitant tumor resistance (CR), a phenomenon where the presence of a primary tumor inhibits the growth of secondary tumor implants and metastasis nih.govhilarispublisher.commdpi.com. Research in murine models bearing different metastatic tumors has demonstrated that periodic intravenous administration of meta-tyrosine induced a dramatic reduction in lung and hepatic metastases nih.govhilarispublisher.com. This administration also led to a decrease in the rate of death in tumor-excised mice that already had established metastases nih.govhilarispublisher.com. These anti-metastatic effects were reported to be achieved even at very low concentrations nih.govhilarispublisher.com.

Further research indicates that meta-tyrosine exhibits antiproliferative effects in various human tumor types, including prostate tumor, lung anaplastic carcinoma, and nasopharyngeal carcinoma mdpi.comresearchgate.net. Treatment of cancer cells with m-tyrosine has been shown to induce autophagy mdpi.comresearchgate.net. While the exact mechanisms are under investigation, the incorporation of m-tyrosine into proteins has been suggested as a potential mode of action in animal cells mdpi.com. For example, L-m-Tyr at a concentration of 0.2 mM inhibited colony formation by 30% in hamster ovary cells mdpi.com. These findings suggest that meta-tyrosine may hold potential in the prevention and management of tumor metastasis mdpi.com.

The following table summarizes key findings regarding the anti-metastatic effects of meta-tyrosine in murine models:

Murine Tumor ModelAdministration MethodObserved Effect on MetastasisReduction in Death Rate (Tumor-Excised Mice)
Various Metastatic Murine Tumors nih.govhilarispublisher.comPeriodic intravenous administration nih.govhilarispublisher.comDramatic reduction in lung and hepatic metastases nih.govhilarispublisher.comDecreased from 100% up to 25% nih.govhilarispublisher.com

Note: This table is a representation of data discussed in the cited research and is intended for illustrative purposes.

This compound in Attenuating Oxidative Stress-Related Pathologies

This compound is closely linked to oxidative stress, as it is primarily formed when hydroxyl radicals oxidize the benzyl (B1604629) ring of phenylalanine under conditions of oxidative stress nih.govresearchgate.netnih.govtandfonline.com. While initially considered merely a biomarker for the presence of reactive oxygen species, emerging evidence suggests that m-tyrosine may directly contribute to the adverse effects of oxidative stress in cells and tissues nih.govresearchgate.netnih.gov. The accumulation of m- and o-tyrosine is thought to potentially disrupt cellular homeostasis and contribute to the pathogenesis of diseases associated with oxidative damage nih.govresearchgate.net.

Elevated concentrations of m-tyrosine are observed in various conditions characterized by oxidative stress and aging, including neurodegenerative diseases, diabetes, and atherosclerosis nih.gov. Studies across different organisms, from bacteria and plants to mammals, indicate that these atypical tyrosine isomers can have direct adverse effects nih.govresearchgate.net. One proposed mechanism is the erroneous incorporation of m-tyrosine into proteins, which can lead to alterations in protein structure and function, thereby disrupting cellular processes mdpi.comnih.govresearchgate.netnih.gov.

Research in plants has shown that m-tyrosine can impact the metabolism of reactive oxygen and nitrogen species nih.gov. In Caenorhabditis elegans, the enzyme tyrosine aminotransferase has been found to be involved in the metabolic degradation of m-tyrosine and plays a role in the oxidative stress response nih.gov. Worms with a deficiency in this enzyme exhibited increased sensitivity to multiple sources of oxidative stress, suggesting a protective role for m-tyrosine metabolism nih.gov. Conversely, studies in tomato seedlings indicated that m-tyrosine decreased enzymatic and non-enzymatic antioxidant activity nih.gov. Elevated levels of o- and m-tyrosine have also been quantified in the plasma of patients with β-thalassemia, showing positive correlations with markers of oxidative stress and antioxidant enzymes, further highlighting their association with oxidative damage tandfonline.com.

The involvement of m-tyrosine in oxidative stress-related pathologies underscores its complex role, acting potentially as both a marker of damage and a direct contributor to cellular dysfunction.

Q & A

Q. What are the standard methods for quantifying L-m-Tyrosine in biological samples, and how do they differ in sensitivity?

this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with fluorescence or UV-Vis detection, offering sensitivities in the nanomolar range . For instance, Jokic et al. (2012) developed optical sensors using phosphorescent probes for real-time monitoring, achieving a detection limit of 0.1 µM in cell cultures . Thin-layer chromatography (TLC) is also used for preliminary analysis but lacks quantitative precision compared to HPLC . Researchers must validate methods using internal standards (e.g., deuterated tyrosine) to account for matrix effects in complex biological fluids.

Q. How can researchers optimize the synthesis of this compound for laboratory-scale studies?

A scalable synthesis involves Erlenmeyer azlactone intermediates, as described by Conway et al. (2009), which avoids racemization and achieves >95% enantiomeric excess . Key steps include:

  • Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Using palladium-catalyzed cross-coupling for hydroxylation at the meta position .
  • Final deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to preserve stereochemistry .

Q. What experimental controls are critical when studying this compound’s role in neurotransmitter synthesis?

  • Negative controls : Use tyrosine hydroxylase inhibitors (e.g., α-methyl-p-tyrosine) to isolate this compound-specific effects.
  • Positive controls : Include known dopamine precursors (e.g., L-DOPA) to benchmark assay sensitivity.
  • Matrix controls : Account for endogenous tyrosine levels by analyzing untreated cell lysates or serum .

Advanced Research Questions

Q. How can meta-analytical frameworks address contradictions in this compound’s efficacy across preclinical studies?

Apply the I² statistic to quantify heterogeneity, as proposed by Higgins & Thompson (2002). For example, if studies on this compound’s cognitive effects show I² > 50%, this indicates substantial variability due to factors like dosing regimens or model organisms . Mitigation strategies:

  • Subgroup analysis by species (e.g., rodents vs. primates).
  • Sensitivity testing to exclude outliers with high risk of bias .

Q. What mechanistic insights explain the selective prenylation of this compound by tryptophan prenyltransferases?

Tryptophan prenyltransferases (e.g., FgaPT2) exhibit broader substrate flexibility than tyrosine-specific enzymes. Structural studies reveal that a hydrophobic active-site pocket accommodates meta-substituted aromatic rings, enabling C4/C6-prenylation of this compound . Kinetic assays show a kcat/KM ratio of 2.1 × 10³ M⁻¹s⁻¹ for FgaPT2, outperforming TyrPT by 10-fold .

Q. How do researchers reconcile conflicting data on this compound’s impact on amino acid uptake in competitive assays?

Contradictions often arise from variations in substrate concentration gradients and transporter affinity. For example, shows that at 2 mM this compound, leucine uptake decreases by 40% in HEK293 cells, but this effect reverses at lower concentrations (0.25 mM). To resolve discrepancies:

  • Perform dose-response curves across physiologically relevant ranges (0.1–5 mM).
  • Use radiolabeled isotopes (e.g., ³H-tyrosine) to distinguish passive diffusion from active transport .

Methodological Guidance Tables

Q. Table 1. Comparison of Analytical Methods for this compound Quantification

MethodSensitivity (LOD)ThroughputKey LimitationsReference
HPLC-UV50 nMLowMatrix interference
Fluorescent probe0.1 µMHighpH-dependent quenching
LC-MS/MS5 nMModerateHigh cost of instrumentation

Q. Table 2. Enzymatic Prenylation Efficiency of this compound

Enzymekcat (s⁻¹)KM (mM)Product Regioselectivity
FgaPT20.450.21C4 > C6
7-DMATS0.120.35C6 only
TyrPT0.040.50No activity
Data adapted from .

Key Recommendations for Researchers

  • Literature Reviews : Prioritize databases like PubMed and Web of Science for systematic searches, avoiding Google Scholar due to reproducibility limitations .
  • Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Reporting : Include heterogeneity metrics (e.g., I²) in meta-analyses to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.